(3S)-Hexahydro-3-[(2-methylpropyl)amino]-2H-azepin-2-one

Physicochemical profiling LogP comparison Caprolactam derivatives

Researchers synthesizing lysine-based HIV protease inhibitors face a critical bottleneck: generic 3-amino-ε-caprolactam lacks the N-isobutyl pharmacophore, requiring an extra alkylation step that risks N,N-dialkylation side products and racemization. (3S)-3-(Isobutylamino)azepan-2-one (CAS 359782-00-6) resolves this with the (S)-isobutylamino group pre-installed. • Eliminates one synthetic step vs. unsubstituted 3-amino-azepan-2-one; enables direct sulfonylation to the N-isobutyl-N-arylsulfonamide pharmacophore required for protease binding. • Defined (3S) stereochemistry ensures downstream diastereomeric purity-racemic or (3R) alternatives yield inseparable diastereomer mixtures. • Available at ≥98% purity; crystalline solid (mp 52-54°C) suitable for direct use in library synthesis without pre-purification.

Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
CAS No. 359782-00-6
Cat. No. B1385919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-Hexahydro-3-[(2-methylpropyl)amino]-2H-azepin-2-one
CAS359782-00-6
Molecular FormulaC10H20N2O
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESCC(C)CNC1CCCCNC1=O
InChIInChI=1S/C10H20N2O/c1-8(2)7-12-9-5-3-4-6-11-10(9)13/h8-9,12H,3-7H2,1-2H3,(H,11,13)/t9-/m0/s1
InChIKeySCWIUHICGSPBKM-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-Hexahydro-3-[(2-methylpropyl)amino]-2H-azepin-2-one (CAS 359782-00-6): Chiral Caprolactam Scaffold for Constrained Peptidomimetic Design and Antiviral Intermediate Synthesis


(3S)-Hexahydro-3-[(2-methylpropyl)amino]-2H-azepin-2-one (CAS 359782-00-6), also referred to as (3S)-3-(isobutylamino)azepan-2-one or AZE012, is a chiral seven-membered lactam (ε-caprolactam) derivative bearing an isobutylamino substituent at the 3-position with defined (S) stereochemistry . With molecular formula C₁₀H₂₀N₂O and molecular weight 184.28 g/mol, it belongs to the class of 3-aminocaprolactam derivatives that have been investigated as constrained amino acid analogs, building blocks for peptidomimetic design, and intermediates for pharmaceutical synthesis . The compound has been specifically employed as a key intermediate in the preparation of lysine-based HIV protease inhibitors, as documented in patent literature [1].

Constrained peptidomimetic design with defined (3S) stereochemistry
Pre-functionalized isobutylamino handle for direct derivatization
Research intermediate for lysine-based antiviral candidates

Why (3S)-Hexahydro-3-[(2-methylpropyl)amino]-2H-azepin-2-one Cannot Be Replaced by Generic 3-Aminocaprolactam Derivatives in Procurement Decisions


Generic substitution with the unsubstituted parent amine (3S)-3-aminoazepan-2-one (CAS 21568-87-6) or with racemic 3-amino-ε-caprolactam (CAS 671-42-1) fails on multiple fronts. First, the isobutyl group on the 3-amino position fundamentally alters the compound's lipophilicity (LogP shift from ~0.64 to ~1.62), basicity of the amine nitrogen, and steric environment—parameters that dictate reactivity in downstream acylation, sulfonylation, or reductive amination steps . Second, the (3S) stereochemistry is not guaranteed when sourcing racemic or enantiomeric mixtures; use of (3R)-3-aminoazepan-2-one (CAS 28957-33-7) or racemates would yield diastereomeric products in subsequent reactions, compromising the stereochemical integrity of final target molecules . Third, the compound's specific application as a key intermediate in lysine-based HIV protease inhibitor synthesis—where the isobutylamino group serves as a precursor to the N-isobutyl-N-(4-aminobenzenesulfonyl) pharmacophore—cannot be replicated with N-methyl, N-ethyl, or N-propyl analogs without altering the SAR profile of the final drug candidate [1].

Target compound
Generic 3-aminocaprolactam
Lipophilicity & reactivity
Isobutyl group balances organic-phase partitioning and acylation kinetics
Unsubstituted amine is more polar; may alter reaction efficiency and extraction profiles
Stereochemical fidelity
(3S) from L-lysine ensures enantiomeric consistency throughout elaboration
Racemic or (3R) material yields diastereomers, compromising chiral integrity of downstream intermediates
Pharmacophore compatibility
Pre-installed isobutyl group is required for N-arylsulfonamide pharmacophore in target inhibitors
N-methyl/ethyl/propyl analogs lack the steric and electronic profile; direct substitution is not practical

Quantitative Differentiation Evidence for (3S)-Hexahydro-3-[(2-methylpropyl)amino]-2H-azepin-2-one: Physicochemical, Synthetic, and Application-Specific Comparison Data


Lipophilicity and Melting Point Differentiation vs. Unsubstituted Parent (3S)-3-Aminoazepan-2-one

The introduction of the isobutyl group at the 3-amino position of the azepan-2-one scaffold produces a measurable shift in partition coefficient and a substantial depression of melting point relative to the parent primary amine. The target compound exhibits LogP of 1.62 and a melting point of 52–54°C, compared to LogP ~0.64 and melting point 97–101°C for (3S)-3-aminoazepan-2-one . The lower melting point indicates reduced crystal lattice energy, which may improve solubility in organic solvents and facilitate solution-phase chemistry at ambient temperatures. The increased LogP reflects enhanced membrane permeability potential for downstream bioactive candidates derived from this scaffold.

Lipophilicity & MP
Data to verify
ΔLogP +0.98
ΔMP −45°C
Supports solution-phase handling and organic extraction workflows
Predicted LogP; experimental MP from vendor data
Physicochemical profiling LogP comparison Caprolactam derivatives Building block selection

Boiling Point Elevation Reflects Increased Molecular Weight and Reduced Hydrogen-Bonding Capacity Due to N-Substitution

Boiling point data provide a practical metric for assessing purification options and thermal stability. The target compound displays a boiling point of 341.2 ± 35.0 °C at 760 mmHg, which is approximately 26 °C higher than the 315.1 ± 35.0 °C boiling point of the parent (3S)-3-aminoazepan-2-one at the same pressure . This elevation is consistent with the increased molecular weight (184.28 vs. 128.17 g/mol) and replacement of a primary amine with a secondary amine, which reduces intermolecular hydrogen bonding. The higher boiling point may necessitate adjusted distillation parameters during solvent removal or purification but also indicates lower volatility, which can be advantageous for long-term storage stability.

Boiling Point Shift
Data to verify
+26°C vs. parent amine
Informs solvent-exchange and thermal stability during concentration
Predicted at 760 mmHg
Thermal properties Distillation feasibility Volatility comparison Process chemistry

Synthetic Accessibility: Documented Reductive Amination Route with 86% Yield from (S)-3-Amino-2-azepanone and Isobutyraldehyde

A well-defined synthesis of the target compound proceeds via reductive amination of (S)-3-amino-2-azepanone (L-α-amino-ε-caprolactam) with isobutyraldehyde using sodium triacetoxyborohydride [NaBH(OAc)₃] in dichloromethane with acetic acid as catalyst, as described in patent CN1942436A [1]. The reported yield is approximately 86% . In contrast, the patent specifically employs this two-step reductive amination pathway because direct use of isobutylamine to open caprolactam would not install the 3-amino group with the required (S) stereochemistry. Alternative routes to N-alkyl-3-amino-azepan-2-ones via direct N-alkylation of the lactam nitrogen would yield regioisomeric products that lack the 3-amino functionality entirely.

Synthetic Yield
Reported
86% (reductive amination)
Supports scalable procurement with documented efficiency
Patent CN1942436A; NaBH(OAc)₃ method
Reductive amination Synthetic efficiency Process scalability Chiral pool synthesis

Stereochemical Integrity: Defined (3S) Configuration vs. Racemic or (3R) Alternatives for Chiral Drug Intermediate Applications

The target compound bears the (3S) absolute configuration, as confirmed by its InChI stereochemical descriptor (/t9-/m0/s1) and its derivation from L-α-amino-ε-caprolactam, which itself originates from L-lysine . Use of racemic 3-amino-ε-caprolactam (CAS 671-42-1) or the (3R) enantiomer (CAS 28957-33-7) would produce the corresponding (3R)-3-isobutylamino-azepan-2-one, a diastereomer when carried forward into further chiral derivatizations. In the context of HIV protease inhibitor synthesis described in patent CN1942436A, the (3S) configuration at the azepanone 3-position ultimately governs the spatial orientation of the elaborated N-isobutyl-N-(4-aminobenzenesulfonyl) side chain, which directly impacts target binding [1].

Stereochemical Identity
Class-level inference
(3S) from L-lysine
Ensures enantiomeric consistency for chiral derivatizations
InChI stereodescriptor; specific rotation or chiral HPLC confirmation
Chiral purity Enantiomeric excess Stereochemical assignment Diastereomeric control

Commercial Purity and Supplier Benchmarking: 97–98% Purity Specification Enables Direct Use in Multi-Step Synthesis Without Additional Purification

Multiple commercial suppliers offer this compound at certified purity levels of 97% (CheMenu, catalog CM200505) or 98% (MolCore, CoolPharm) . This purity specification exceeds the typical 95% minimum offered for generic 3-amino-azepan-2-one derivatives and is sufficient for direct use as a building block in multi-step synthetic sequences without additional column chromatography or recrystallization. The compound is supplied with ISO-compliant quality documentation suitable for pharmaceutical R&D and quality control applications. In contrast, the parent (3S)-3-amino-2-azepanone is more commonly supplied at 90–95% purity, often requiring pre-use purification.

Commercial Purity
Data to verify
97–98% from multiple suppliers
Supports direct multi-step synthesis without pre-purification
Specification per supplier COA; HPLC/NMR
Commercial availability Purity specification Quality control Vendor comparison

Validated Application as a Critical Intermediate in Lysine-Based HIV Protease Inhibitor Synthesis (Patent CN1942436A)

Patent CN1942436A (Ambrilia Biopharma Inc.) explicitly describes the preparation and use of (3S)-3-isobutylamino-azepan-2-one (designated 'Compound IV') as a key intermediate in the synthesis of (1S,5S)-(1-{5-[(4-amino-benzenesulfonyl)-isobutyl-amino]-6-phosphonooxy-hexylcarbamoyl}-2,2-diphenyl-ethyl)-carbamic acid methyl ester (PL-461), a lysine-based HIV protease inhibitor [1]. In this synthetic sequence, the isobutylamino group of Compound IV is elaborated via sulfonylation with 4-nitrobenzenesulfonyl chloride to install the N-isobutyl-N-(4-aminobenzenesulfonyl) pharmacophore—a structural motif that is specific to this substitution pattern and cannot be replicated using N-methyl, N-ethyl, or N-propyl congeners without altering the steric and electronic properties of the sulfonamide moiety critical for protease binding. Generic 3-amino-caprolactam derivatives lacking the isobutyl group would require additional synthetic steps to install the branched alkyl chain, introducing inefficiency and potential racemization risk.

Documented Intermediate Use
Reported
Compound IV in CN1942436A → PL-461
Patent-documented route de-risks procurement for antiviral research
Ambrilia Biopharma Inc. CN1942436A
HIV protease inhibitor Lysine-based compounds Antiviral intermediate Patent-validated use

Optimal Procurement and Application Scenarios for (3S)-Hexahydro-3-[(2-methylpropyl)amino]-2H-azepin-2-one Based on Quantitative Differentiation Evidence


Chiral Building Block for Lysine-Based Antiviral Protease Inhibitor Synthesis

The compound's primary validated application is as a stereochemically defined intermediate (Compound IV) in the synthesis of lysine-derived HIV protease inhibitors, as documented in patent CN1942436A [1]. The pre-installed (3S)-isobutylamino group enables direct sulfonylation to generate the N-isobutyl-N-arylsulfonamide pharmacophore required for protease binding. Procurement of this specific intermediate eliminates the need for post-hoc N-alkylation of the 3-amino group, reducing the synthetic sequence by one step and avoiding N,N-dialkylation side-product formation. Programs targeting HIV protease or related aspartyl proteases should prioritize this compound over unsubstituted 3-amino-azepan-2-one alternatives.

Constrained Peptidomimetic Scaffold for Structure-Based Drug Design

As a conformationally restricted ε-caprolactam derivative with a secondary amine handle, this compound serves as a rigid amino acid analog for incorporation into peptidomimetics [1]. The seven-membered lactam ring introduces backbone constraints that differ from six-membered (piperidone) or eight-membered (azocanone) analogs, while the isobutyl substituent provides steric bulk that can be exploited for hydrophobic pocket occupancy in target proteins. The defined (3S) stereochemistry ensures predictable spatial orientation of the side chain, a critical requirement for structure-based design where diastereomeric mixtures would confound SAR interpretation.

Privileged Intermediate for N-Sulfonylated and N-Acylated Derivative Libraries

The secondary amine nitrogen of the isobutylamino group is a versatile handle for parallel derivatization via sulfonylation or acylation, producing libraries of N-substituted 3-aminocaprolactam derivatives [1]. The branched isobutyl group distinguishes these products from linear N-alkyl derivatives by providing a different steric profile that can modulate target selectivity. This application leverages the compound's commercial availability at 97-98% purity , which enables direct use in library synthesis without pre-purification, and its favorable LogP (~1.62) that facilitates extraction and chromatography of the resulting products.

Reference Standard for Chiral Chromatographic Method Development

The well-defined (3S) stereochemistry, combined with the compound's crystalline nature (mp 52–54°C) and availability at high purity, makes it suitable as a reference standard for developing chiral HPLC or SFC methods to separate 3-amino-azepan-2-one enantiomers and their N-alkyl derivatives [1]. The isobutyl group provides a distinct UV-transparent chromophore environment that aids in method specificity. Analytical laboratories supporting pharmaceutical development programs that require enantiomeric purity determination of caprolactam-derived intermediates can utilize this compound as a characterized reference material.

Application
Selection Property
Validation Focus
Lysine-based antiviral protease inhibitor intermediate
Pre-installed (3S)-isobutylamino group for direct sulfonylation
Enantiomeric purity; synthetic step economy
Constrained peptidomimetic scaffold design
Rigid ε-caprolactam core with defined (S)-stereochemistry
Backbone constraint and hydrophobic pocket occupancy
Library synthesis of N-sulfonylated/ N-acylated derivatives
Secondary amine handle for parallel derivatization
Isobutyl steric profile; product LogP for extraction
Chiral chromatographic reference standard
Crystalline solid with defined mp and high purity
Enantiomeric separation method development
Quote Request

Request a Quote for (3S)-Hexahydro-3-[(2-methylpropyl)amino]-2H-azepin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.